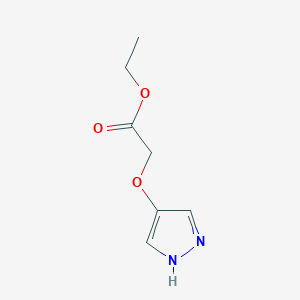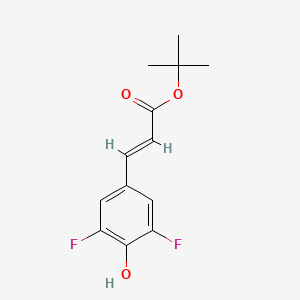
3-(4-甲基-2-吗啉-4-基-6-氧代-1,6-二氢嘧啶-5-基)丙酸
描述
This compound, also known as MMPI, has a CAS Number of 896989-02-9 . It has a molecular weight of 267.28 and is typically in the form of a powder . The IUPAC name for this compound is 3-[4-methyl-2-(4-morpholinyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3O4/c1-8-9(2-3-10(16)17)11(18)14-12(13-8)15-4-6-19-7-5-15/h2-7H2,1H3,(H,16,17)(H,13,14,18) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is room temperature .科学研究应用
Cancer Treatment
This compound has been explored for its potential use in cancer therapy. It’s structurally related to molecules that have shown activity against certain cancer cell lines. For example, compounds with morpholin-4-yl groups have been used in the synthesis of kinase inhibitors like Alectinib, which are crucial in treating cancers like non-small cell lung cancer (NSCLC) that are positive for anaplastic lymphoma kinase (ALK) .
PI3Kβ Inhibition
In biochemistry, derivatives of this compound have been optimized as PI3Kβ inhibitors. These inhibitors play a significant role in targeting PTEN-deficient prostate cancer cell lines, offering a pathway for developing new cancer treatments .
Antiviral and Antimicrobial Activity
Molecules containing the morpholin-4-yl group have been associated with diverse biological activities, including antiviral and antimicrobial effects. This suggests that the compound could be a valuable scaffold for developing new treatments against infectious diseases .
Organic Synthesis
The compound’s structure is conducive to chemical modifications, making it a valuable intermediate in organic synthesis. It can be used to create various heterocyclic compounds that are essential in pharmaceutical manufacturing and other chemical industries .
Pharmacological Research
In pharmacology, the compound’s derivatives can be used to study the interaction with biological targets, such as enzymes and receptors. This can lead to the development of new drugs with improved efficacy and reduced side effects .
Chemical Engineering
In the field of chemical engineering, this compound could be used in process optimization and the development of new synthetic routes. Its properties might help in creating more efficient and environmentally friendly production processes .
Kinase Inhibitor Development
The compound is related to structures used in the development of kinase inhibitors. These inhibitors are crucial in the treatment of various diseases, including cancer, by blocking specific enzyme activities that promote disease progression .
Prodrug Formulation
Due to its modifiable structure, the compound could be used in the design of prodrugs. Prodrugs are inactive derivatives of active drugs that can be metabolized in the body to release the active agent, potentially leading to better drug delivery systems .
属性
IUPAC Name |
3-(4-methyl-2-morpholin-4-yl-6-oxo-1H-pyrimidin-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-8-9(2-3-10(16)17)11(18)14-12(13-8)15-4-6-19-7-5-15/h2-7H2,1H3,(H,16,17)(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSWXSUTQUVYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCOCC2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-2-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




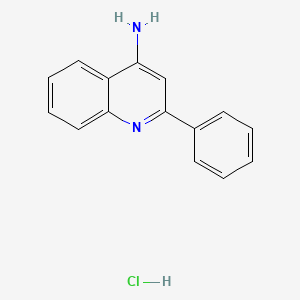

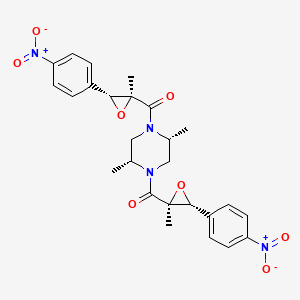
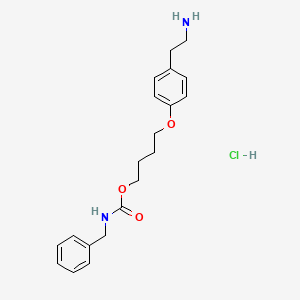
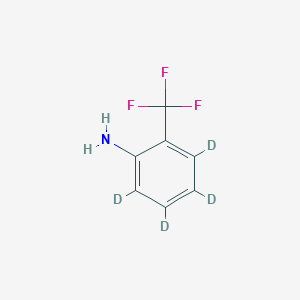
![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B1486999.png)
![1-[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B1487000.png)
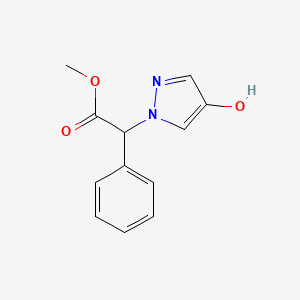
![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1487003.png)
